molecular formula C15H17N3O3S B2698060 methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1171142-09-8

methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2698060
CAS No.: 1171142-09-8
M. Wt: 319.38
InChI Key: TXRMLQDCWGRDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is intended for research and forensic applications .


Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylic amines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The compound has been utilized in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors to a variety of nitrogen nucleophiles yielding derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. This demonstrates its role in heterocyclic synthesis, contributing to the development of compounds with potential applications in drug discovery and materials science (Mohareb et al., 2004).

Antiviral Compound Analog Synthesis

  • It serves as a precursor in the synthesis of methyl 5-carboxamido-4-hydroxy-3(β-D-ribofuranosyl)-2-thiophene carboxylate and its dicarboxamide analogue. These compounds are analogs of the antiviral compound pyrazofurin, indicating its importance in the development of novel antiviral agents (Huybrechts et al., 1984).

Polyfunctionally Substituted Derivatives

  • Research has explored its reactivity towards active methylene reagents, leading to the creation of pyran, pyridine, and pyridazine derivatives. Such studies showcase the versatility of this compound in generating polyfunctionally substituted heterocycles, which could have wide-ranging applications, including pharmaceuticals and organic materials (Mohareb et al., 2004).

Adenosine A1 Receptor Allosteric Enhancers

  • Derivatives of methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated as adenosine A1 receptor allosteric enhancers. This application is significant in the context of developing novel therapeutic agents for neurological disorders (Nikolakopoulos et al., 2006).

Safety and Hazards

This compound is not for human or veterinary use . Further safety and hazard information should be obtained from the Safety Data Sheet (SDS) provided by the manufacturer.

Properties

IUPAC Name

methyl 2-[(1-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-18-8-7-10(17-18)13(19)16-14-12(15(20)21-2)9-5-3-4-6-11(9)22-14/h7-8H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRMLQDCWGRDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.